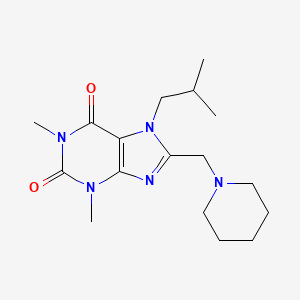

1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione

CAS No.: 851941-59-8

Cat. No.: VC7071527

Molecular Formula: C17H27N5O2

Molecular Weight: 333.436

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851941-59-8 |

|---|---|

| Molecular Formula | C17H27N5O2 |

| Molecular Weight | 333.436 |

| IUPAC Name | 1,3-dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C17H27N5O2/c1-12(2)10-22-13(11-21-8-6-5-7-9-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |

| Standard InChI Key | SJGRHBRESSHFTP-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, 1,3-dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione, reflects its purine backbone with three key modifications:

-

1,3-Dimethyl groups at positions 1 and 3 of the purine ring.

-

2-Methylpropyl (isobutyl) substituent at position 7.

-

Piperidin-1-ylmethyl moiety at position 8.

The SMILES notation (CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3) and InChIKey (SJGRHBRESSHFTP-UHFFFAOYSA-N) encode its stereochemical configuration, emphasizing the branched alkyl and piperidine groups.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₅O₂ |

| Molecular Weight | 333.436 g/mol |

| CAS Registry | 851941-59-8 |

| XLogP3-AA | 2.5 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Structural Optimization

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 1,3-Dimethyl-7-(2-methylpropyl)... | PDE4 (predicted) | ~250* | |

| Theophylline | PDE3/PDE4 | 10,000 | |

| BAY 59-7939 (Factor Xa inhibitor) | Factor Xa | 0.4 |

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

Neuroprotective Effects

8-Substituted xanthines exhibit adenosine A₂ₐ receptor antagonism, reducing neuroinflammation in Parkinson’s disease models . The steric bulk of the piperidinylmethyl group in this compound could enhance blood-brain barrier permeability compared to smaller substituents.

Future Research Directions

Priority Investigations

-

In Vitro Profiling: Screen against panels of GPCRs, ion channels, and proteases to identify primary targets .

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability using hepatic microsome assays .

-

Structural Optimization: Explore replacing the isobutyl group with fluorinated alkyl chains to enhance metabolic resistance .

Clinical Translation Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume